molecular formula C7H8FNO3S B2880171 5-Fluoro-2-methoxybenzene-1-sulfonamide CAS No. 444-54-2

5-Fluoro-2-methoxybenzene-1-sulfonamide

Cat. No.: B2880171
CAS No.: 444-54-2
M. Wt: 205.2
InChI Key: AZYACHYSKDAONB-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C7H8FNO3S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxybenzene-1-sulfonamide typically involves the sulfonation of 5-fluoro-2-methoxyaniline. One common method includes the reaction of 5-fluoro-2-methoxyaniline with chlorosulfonic acid, followed by neutralization with ammonia to yield the sulfonamide derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding sulfone.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 5-fluoro-2-methoxybenzenesulfonyl fluoride.

    Reduction: Formation of 5-fluoro-2-methoxyaniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-methoxybenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxybenzene-1-sulfonamide involves its interaction with biological targets, primarily through its sulfonamide group. This group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methoxybenzenesulfonyl chloride
  • 5-Fluoro-2-methoxybenzaldehyde
  • 5-Bromo-2-methoxybenzenesulfonyl chloride

Uniqueness

5-Fluoro-2-methoxybenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methoxy group on the benzene ring enhances its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-fluoro-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYACHYSKDAONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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